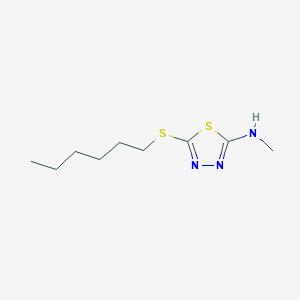
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine: is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hexylsulfanyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with hexylthiol and methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the hexylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions where the hexylsulfanyl group is replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted thiadiazoles depending on the nature of the substituent.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hexylsulfanyl group and the thiadiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methylsulfanyl group instead of hexylsulfanyl.
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an ethylsulfanyl group.
5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a propylsulfanyl group.
Uniqueness: The hexylsulfanyl group in 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This makes it distinct from other thiadiazole derivatives with shorter alkyl chains.
Propriétés
Numéro CAS |
65373-30-0 |
|---|---|
Formule moléculaire |
C9H17N3S2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
5-hexylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H17N3S2/c1-3-4-5-6-7-13-9-12-11-8(10-2)14-9/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
WRZOPABFNYXTSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NN=C(S1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)


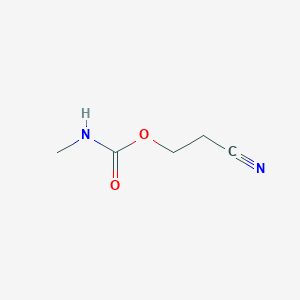

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
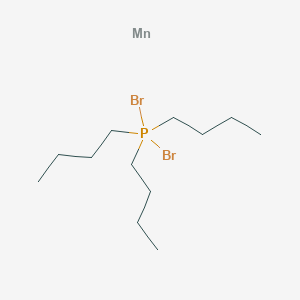

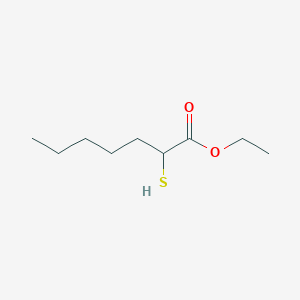
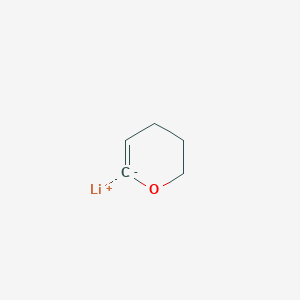
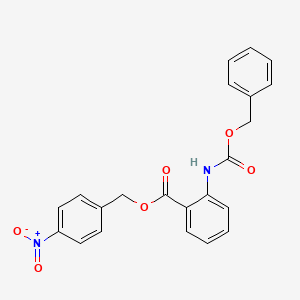
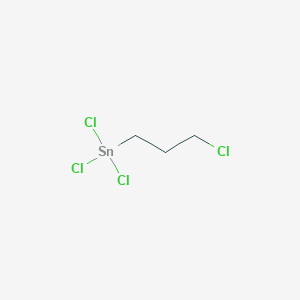
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)

